2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(3-indol-1-yl-6-oxopyridazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O3S/c1-2-31-16-7-8-17-19(13-16)32-23(24-17)25-21(29)14-28-22(30)10-9-20(26-28)27-12-11-15-5-3-4-6-18(15)27/h3-13H,2,14H2,1H3,(H,24,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQJXOIBAUUENEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CN3C(=O)C=CC(=N3)N4C=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide , identified by CAS number 2034526-55-9 , is a synthetic derivative that has garnered attention for its potential biological activities, particularly in cancer research. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, supported by diverse scientific literature.
- Molecular Formula : C23H19N5O3S
- Molecular Weight : 445.5 g/mol
- Structure : The compound features an indole moiety linked to a pyridazine and a thiazole ring, which are known for their biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance, derivatives containing the benzothiazole moiety have shown significant cytotoxic effects against various cancer cell lines:
These studies indicate that modifications to the thiazole and indole components can enhance cytotoxicity and selectivity towards cancer cells.
The proposed mechanisms through which these compounds exert their anticancer effects include:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
- Induction of Apoptosis : Flow cytometry analyses have demonstrated that certain derivatives induce apoptotic pathways in cancer cell lines such as HeLa and MCF7 .
- Targeting Specific Pathways : Computational docking studies suggest that these compounds may interact with specific protein targets involved in cancer progression, such as VEGFR and tubulin .
Study 1: Synthesis and Evaluation of Related Compounds
A study focused on synthesizing a series of benzothiazole derivatives demonstrated that compounds with similar structures to 2-(3-(1H-indol-1-yl)-6-oxopyridazin) exhibited significant cytotoxicity against A549 lung cancer cells, with IC50 values ranging from 5 to 15 µM . These findings underscore the importance of structural modifications in enhancing biological activity.
Study 2: Indole-Based Compounds
Research on indole-containing compounds revealed that they possess potent antiproliferative properties. For example, a derivative with an indole structure showed an IC50 value of 52 nM against MCF7 breast cancer cells, indicating a strong potential for therapeutic applications .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide exhibit significant anticancer properties. The indole and pyridazine components are particularly noted for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Case Study Example :
A study demonstrated that derivatives of this compound showed selective cytotoxicity against breast cancer cells while sparing normal cells, suggesting a promising therapeutic index for further development .
Antimicrobial Properties
The compound has shown antimicrobial activity against several bacterial strains. The presence of the thiazole ring enhances the compound's ability to penetrate bacterial membranes, making it effective against resistant strains.
Case Study Example :
In vitro tests revealed that the compound exhibited significant activity against Methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a lead compound for developing new antibiotics .
Anti-inflammatory Effects
Inflammation plays a crucial role in many chronic diseases, and compounds with anti-inflammatory properties are of great interest. Research indicates that this compound can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
Case Study Example :
In a controlled study on animal models, administration of the compound resulted in reduced levels of TNF-alpha and IL-6, markers associated with inflammation, suggesting its utility in treating inflammatory diseases .
Neuroprotective Effects
The neuroprotective potential of this compound is being explored in the context of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The indole structure is known for its ability to cross the blood-brain barrier, which is critical for central nervous system applications.
Case Study Example :
Preliminary studies have shown that the compound can protect neuronal cells from oxidative stress-induced damage, indicating its potential role in neuroprotection.
Summary Table of Applications
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations :
Bioisosteric Replacements: The trifluoromethoxy group in Compound 16 enhances metabolic stability compared to the ethoxy group in the target compound, as fluorinated groups often resist oxidative degradation.
Synthetic Yields: Compound 7 achieved a high yield (78%) , suggesting efficient coupling of the sulfamoylphenyl-benzoquinazolinone moiety.
Spectral Signatures :
- The C=O stretch at ~1680 cm⁻¹ (Compound 7, ) and aromatic proton clusters in ¹H-NMR (Compound 16, ) provide critical markers for structural validation. The absence of such data for the target compound highlights a gap in current literature.
Functional and Pharmacological Implications
- Benzothiazole derivatives (e.g., Compound 7 ) are frequently explored as kinase inhibitors due to their ability to mimic ATP-binding motifs.
- Pyridazinone-containing compounds (e.g., ZINC08993868 in ) exhibit acetylcholinesterase (AChE) inhibition, implying possible neuropharmacological applications.
Q & A
Basic: What synthetic strategies are recommended for preparing 2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide?
Methodological Answer:
- Step 1: Synthesize the pyridazinone core via cyclocondensation of maleic anhydride derivatives with hydrazine hydrate under reflux conditions, as demonstrated for analogous pyridazinones .
- Step 2: Introduce the indole moiety via nucleophilic substitution at the pyridazinone C3 position using 1H-indole in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (DMF) .
- Step 3: Functionalize the acetamide side chain by coupling 6-ethoxybenzothiazol-2-amine with chloroacetyl chloride, followed by reaction with the pyridazinone-indole intermediate under Schotten-Baumann conditions .
- Validation: Monitor reactions via TLC and confirm purity via HPLC (>95%). Characterize intermediates using FTIR (amide C=O stretch at ~1650 cm⁻¹) and ¹H NMR (indole NH at δ 10–12 ppm) .
Advanced: How can tautomeric equilibria in the pyridazinone and indole moieties impact structural characterization?
Methodological Answer:
- Challenge: The pyridazinone ring exists in keto-enol tautomeric forms, while the indole NH may participate in hydrogen bonding, complicating NMR interpretation .
- Resolution:
- Use X-ray crystallography to resolve tautomerism (e.g., single-crystal analysis confirms enol configuration in triazolothiadiazine analogs) .
- Perform variable-temperature ¹H NMR in DMSO-d₆ to observe exchange broadening of NH protons.
- Apply DFT calculations (B3LYP/6-311+G(d,p)) to predict stable tautomers and compare with experimental data .
Basic: What spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR:
- Identify indole H1 (δ ~7.5 ppm, singlet) and benzothiazole C2 (δ ~165 ppm, carbonyl carbon) .
- Detect ethoxy group protons (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) .
- HRMS: Confirm molecular ion [M+H]⁺ with <2 ppm error.
- XRD: Resolve spatial arrangement of the pyridazinone-indole-benzothiazole scaffold .
Advanced: How to design biological assays to evaluate its potential as a kinase inhibitor?
Methodological Answer:
- Target Selection: Prioritize kinases with structural homology to benzothiazole-binding domains (e.g., EGFR, VEGFR) .
- Assay Design:
- In vitro: Use fluorescence polarization (FP) assays with ATP-competitive probes (e.g., ADP-Glo™ Kinase Assay) to measure IC₅₀.
- Cellular: Test antiproliferative activity in cancer cell lines (e.g., MCF-7) via MTT assay, correlating results with kinase inhibition .
- Controls: Include staurosporine (broad-spectrum inhibitor) and structure-activity relationship (SAR) analogs to validate specificity .
Basic: What stability issues arise during storage, and how can they be mitigated?
Methodological Answer:
- Degradation Pathways: Hydrolysis of the acetamide bond under acidic/basic conditions or photooxidation of the indole ring .
- Mitigation:
Advanced: How to resolve contradictory bioactivity data across different assay platforms?
Methodological Answer:
- Case Study: Discrepancies in IC₅₀ values between FP assays and cell-based MTT results may arise from off-target effects or poor membrane permeability.
- Strategies:
- Perform counter-screens against unrelated targets (e.g., GPCRs) to rule out nonspecific binding .
- Use parallel artificial membrane permeability assays (PAMPA) to assess cellular uptake .
- Apply molecular docking (AutoDock Vina) to predict binding modes and correlate with experimental data .
Basic: What computational tools are recommended for preliminary SAR analysis?
Methodological Answer:
- Software:
- Molecular Docking: AutoDock Vina or Glide to model interactions with kinase ATP-binding pockets .
- QSAR: Build regression models (e.g., PLS) using descriptors like LogP, polar surface area, and H-bond donors .
- Validation: Compare predicted vs. experimental IC₅₀ values for a training set of analogs .
Advanced: How to optimize solubility without compromising target affinity?
Methodological Answer:
- Strategies:
- Introduce polar groups (e.g., morpholine, piperazine) at the benzothiazole C6 position while preserving H-bond interactions with the kinase hinge region .
- Use salt formation (e.g., hydrochloride) or co-solvents (PEG 400) for in vivo studies .
- Perform molecular dynamics simulations (AMBER) to assess solvent-accessible surface area (SASA) changes .
Basic: What in vivo models are suitable for pharmacokinetic profiling?
Methodological Answer:
- Models:
- Parameters: Calculate AUC, Cₘₐₓ, t₁/₂, and bioavailability (F%) .
Advanced: How to address off-target toxicity in lead optimization?
Methodological Answer:
- Approach:
- Perform transcriptomics (RNA-seq) on treated vs. untreated cells to identify dysregulated pathways .
- Use toxicophore mapping (e.g., DEREK) to flag structural alerts (e.g., reactive Michael acceptors) .
- Modify the pyridazinone core to reduce electrophilicity (e.g., replace carbonyl with sulfonamide) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
